2-Hydroxydecanoic Acid Exhibits Superior Intestinal Absorption Enhancement vs. Decanoic Acid and 3-Hydroxydecanoic Acid in Rat Jejunal Loop Model
In a direct head-to-head comparison in a rat intestinal loop model, 2-hydroxydecanoic acid (2-OHC10) demonstrated a significantly greater absorption enhancing effect on the marker compound phenolsulfonphthalein (PSP) compared to both the unsubstituted parent compound decanoic acid (C10) and the positional isomer 3-hydroxydecanoic acid (3-OHC10). The study quantified the enhancer-induced disappearance rate constant of PSP, showing a clear rank order of potency: 2-OHC10 > C10 > 3-OHC10 [1].
| Evidence Dimension | Intestinal absorption enhancement potency for phenolsulfonphthalein (PSP) |
|---|---|
| Target Compound Data | 2-Hydroxydecanoic acid (2-OHC10) demonstrated the greatest absorption enhancing potency among the three compounds tested |
| Comparator Or Baseline | Decanoic acid (C10) exhibited intermediate potency; 3-Hydroxydecanoic acid (3-OHC10) exhibited the lowest potency |
| Quantified Difference | Rank order of potency: 2-OHC10 > C10 > 3-OHC10, based on enhancer-induced disappearance rate constant of PSP |
| Conditions | Rat jejunal or colonic loop model; PSP and enhancer co-administered in solution |
Why This Matters
This direct comparative data establishes 2-hydroxydecanoic acid as the optimal choice among C10 derivatives for studies requiring maximal intestinal permeation enhancement, ensuring robust experimental outcomes.
- [1] Takahashi, K., Murakami, T., Kamata, A., Yumoto, R., Higashi, Y., & Yata, N. (1994). Pharmacokinetic analysis of the absorption enhancing action of decanoic acid and its derivatives in rats. Pharmaceutical Research, 11(3), 388-392. View Source
